Cas no 75178-96-0 (tert-Butyl (3-aminopropyl)carbamate)
tert-Butyl (3-aminopropyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (3-aminopropyl)carbamate
- tert-butyl N-(3-aminopropyl)carbamate
- N-(3-Aminopropyl)carbamic acid tert-butyl ester
- N-BOC-1,3-propanediamine
- BOC-1
- N-BOC-1,3-propylenediamine
- N-(tert-Butoxycarbonyl)-1,3-diaminopropane
- N-Boc-1,3-diaminopropane
- (3-AMINO-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER
- 1-Boc-amino-1,3-propanediamine
- N-(3-Aminopropyl)carbamic acid tertbutylester
- N-1-Boc-1,3-diaminopropane · HCl
- N-1-Boc-1003-diaminopropane·HCl
- N-Boc-L-1,3-propanediamine
- Propane-1,3-diamine, N-BOC protected
- N-(tert-Butoxycarbonyl)-1,3-propanediamine
- Carbamic acid, (3-aminopropyl)-, 1,1-dimethylethyl ester (9CI)
- 3-(t-butyloxycarbonylamino)-1-propylamine
- POHWAQLZBIMPRN-UHFFFAOYSA-N
- tert-Butyl-3-aminopropylcarbamate
- tert-butyl (3-amino-propyl)carbamate
- A9593
- 3-(Boc-amino)-propylamine
- DA-0878
- FT-0629165
- N-Boc-1,3-propanediamine, 95%
- SB66461
- 75178-96-0
- N-1-Boc-1,3-diaminopropane . HCl
- AC-2380
- AM20100731
- N-tert.butoxycarbonyl-3-aminopropanamine
- N-Boc-1,3-propanediamine, >=97.0% (GC/NT)
- Q-101917
- 3-aminopropylcarbamic acid tert-butyl ester
- tert-butyl 3-aminopropylcarbamate
- SCHEMBL14485
- tert-butyl-n(3-aminopropyl)carbamate
- 3-(t-butoxycarbonylamino)propaneamine
- 1-Boc-1,3-propanediamine
- (3-aminopropyl)carbamic acid 1,1-dimethylethyl ester
- (3-aminopropyl)carbamic acid tert-butyl ester
- t-butyl (3-aminopropyl)carbamate
- N-TERT-BUTOXYCARBONYL-1,3-PROPANEDIAMINE
- (3-amino-propyl)carbamic acid tert-butyl ester
- 3-(t-butyloxycarbonylamino) propanamine
- AKOS005072156
- 3-amino-propyl-carbamic acid tert-butyl ester
- 3-amino-propylcarbamic acid tert-butyl ester
- t-butyl N-(3-aminopropyl)carbamate
- Z970099914
- EN300-61762
- tert-butyl(3-aminopropyl)carbamate
- 3-aminopropylcarbamic acid-1,1-dimethylethyl ester
- 3-tert-butyloxycarbonylaminopropylamine
- 3-(N-tert-butoxycarbonylamino)-propylamine
- BCP04400
- 3-aminopropyl carbamic acid 1,1-dimethylethyl ester
- N-mono-t-butoxycarbonyl- 1,3-diaminopropane
- MFCD00210021
- 1-amino-3-tert-butyloxycarbonylaminopropane
- tert-buty 3-aminopropylcarbamate
- N-(tert-butoxycarbonyl)-1,3-diamino-propane
- A1372
- N1-BOC-1,3-PROPANEDIAMINE
- (3-aminopropyl)-carbamic acid tert-butyl ester
- 3-(t-Butyloxycarbonylamino)propanamine
- CS-D0142
- SY002860
- t-butyl(3-aminopropyl)carbamate
- 3-(tert-butoxycarbonylamino)-1-propylamine
- tert-butyl-n-(3-aminopropyl)carbamate
- BP-10271
- t-butyl 3-aminopropylcarbamate
- HY-40172
- tert-butyl-n-(3-aminopropyl)-carbamate
- CARBAMIC ACID, (3-AMINOPROPYL)-, 1,1-DIMETHYLETHYL ESTER
- tert-butyl-(3-aminopropyl)carbamate
- N-(tert-butoxycarbonyl)-1,3-propylenediamine
- 3- aminopropyl carbamic acid 1,1-dimethylethyl ester
- DTXSID60370892
- BP-31125
- 1,1-dimethylethyl (3-aminopropyl)carbamate
- tert-butyl N-(3-aminopropyl)-carbamate
- F2191-0293
- N-T-BUTYLOXYCARBONYL-1,3-DIAMINOPROPANE
- Trans-2,3-difluoro-4-(4-propylcyclohexyl)butoxybenzene
- N-Boc-1,3-propanediamine,98%
- STL555507
- DB-031015
- tert-butyl 3-aminopropylcarbamate,(3-Amino-propyl)-carbamic acid tert-butyl ester
- BBL101710
-
- MDL: MFCD00210021
- Inchi: 1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11)
- InChI Key: POHWAQLZBIMPRN-UHFFFAOYSA-N
- SMILES: O(C(NCCCN)=O)C(C)(C)C
- BRN: 3588328
Computed Properties
- Exact Mass: 174.13700
- Monoisotopic Mass: 174.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.3
- Topological Polar Surface Area: 64.4A^2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 0.998 g/mL at 20 °C(lit.)
- Melting Point: 22 °C (lit.)
- Boiling Point: 203 °C(lit.)
- Flash Point: Degrees Fahrenheit:228.2°F
Degrees Celsius:109°C - Refractive Index: n20/D 1.454(lit.)
n20/D 1.459 - Solubility: Miscible with methanol.
- PSA: 64.35000
- LogP: 1.95110
- Sensitiveness: Air Sensitive
- Solubility: Not determined
tert-Butyl (3-aminopropyl)carbamate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3259 8/PG 3
- WGK Germany:3
- Hazard Category Code: 22-34
- Safety Instruction: S26-S36/37/39-S45
- FLUKA BRAND F CODES:10-34
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:8
- Risk Phrases:R22; R34
- Packing Group:III
- Safety Term:8
- HazardClass:8
- PackingGroup:III
- Storage Condition:Store at room temperature
tert-Butyl (3-aminopropyl)carbamate Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
tert-Butyl (3-aminopropyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B119879-100g |
tert-Butyl (3-aminopropyl)carbamate |
75178-96-0 | 98% | 100g |
¥576.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B119879-1g |
tert-Butyl (3-aminopropyl)carbamate |
75178-96-0 | 98% | 1g |
¥30.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B119879-25g |
tert-Butyl (3-aminopropyl)carbamate |
75178-96-0 | 98% | 25g |
¥180.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B119879-5g |
tert-Butyl (3-aminopropyl)carbamate |
75178-96-0 | 98% | 5g |
¥62.90 | 2023-09-04 | |
| Fluorochem | 011409-5g |
N-(3-Aminopropyl)carbamic acid tert-butyl ester |
75178-96-0 | 96% | 5g |
£24.00 | 2022-02-28 | |
| Fluorochem | 011409-25g |
N-(3-Aminopropyl)carbamic acid tert-butyl ester |
75178-96-0 | 96% | 25g |
£48.00 | 2022-02-28 | |
| Fluorochem | 011409-100g |
N-(3-Aminopropyl)carbamic acid tert-butyl ester |
75178-96-0 | 96% | 100g |
£146.00 | 2022-02-28 | |
| AstaTech | 56083-5/G |
N1-BOC-1,3-PROPANEDIAMINE |
75178-96-0 | 95% | 5g |
$39 | 2023-09-17 | |
| AstaTech | 56083-25/G |
N1-BOC-1,3-PROPANEDIAMINE |
75178-96-0 | 95% | 25g |
$78 | 2023-09-17 | |
| AstaTech | 56083-4*25/G |
N1-BOC-1,3-PROPANEDIAMINE |
75178-96-0 | 95% | 4*25/G |
$175 | 2022-06-02 |
tert-Butyl (3-aminopropyl)carbamate Suppliers
tert-Butyl (3-aminopropyl)carbamate Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on tert-Butyl (3-aminopropyl)carbamate
Professional Introduction to Tert-Butyl (3-aminopropyl)carbamate (CAS No. 75178-96-0)
Tert-butyl (3-aminopropyl)carbamate, a compound with the chemical formula C₉H₁₈N₂O₂ and the CAS number 75178-96-0, is a significant intermediate in the field of pharmaceutical chemistry. This compound, often referred to by its systematic name, has garnered attention due to its versatile applications in the synthesis of various bioactive molecules. The structure of tert-butyl (3-aminopropyl)carbamate features a carbamate functional group attached to a tert-butyl group, which is linked via an amine-substituted propyl chain. This unique configuration makes it a valuable building block for the development of novel drugs and agrochemicals.
The carbamate moiety in tert-butyl (3-aminopropyl)carbamate is particularly noteworthy for its reactivity and stability under various conditions. This property has been exploited in synthetic chemistry to facilitate the formation of amide bonds, which are crucial in the construction of peptide mimetics and other biologically relevant molecules. Recent advancements in medicinal chemistry have highlighted the utility of this compound in the design of protease inhibitors, which are essential for treating a wide range of diseases, including cancer and infectious disorders.
In recent years, researchers have been exploring the potential of tert-butyl (3-aminopropyl)carbamate as a precursor in the synthesis of chiral compounds. The tert-butyl group provides steric hindrance, which can influence the stereochemistry of subsequent reactions, leading to enantiomerically pure products. This is particularly important in pharmaceuticals, where the efficacy and safety of a drug are highly dependent on its stereochemical configuration. Studies have demonstrated that derivatives of tert-butyl (3-aminopropyl)carbamate can be used to synthesize complex molecules with high enantiomeric purity, making them attractive candidates for further development.
The role of tert-butyl (3-aminopropyl)carbamate in drug discovery has been further underscored by its incorporation into libraries of compounds used in high-throughput screening (HTS). HTS is a critical tool in modern drug development, allowing researchers to rapidly identify lead compounds with desired biological activity. The structural features of tert-butyl (3-aminopropyl)carbamate, including its carbamate and amine functionalities, make it an ideal candidate for generating diverse chemical scaffolds that can interact with biological targets.
Moreover, the synthesis of tert-butyl (3-aminopropyl)carbamate itself has been optimized for efficiency and scalability. Modern synthetic methodologies have enabled the production of this compound in high yields with minimal byproducts. This has been achieved through careful selection of reaction conditions and catalysts, ensuring that the process is both environmentally friendly and economically viable. The ability to produce tert-butyl (3-aminopropyl)carbamate on an industrial scale is crucial for its widespread adoption in pharmaceutical and agrochemical applications.
The biological activity of derivatives of tert-butyl (3-aminopropyl)carbamate has been extensively studied. Research has shown that certain modifications to its structure can lead to compounds with enhanced potency and selectivity against specific biological targets. For instance, studies have explored the use of this compound in developing kinase inhibitors, which are important for treating cancers and inflammatory diseases. The versatility of tert-butyl (3-aminopropyl)carbamate as a scaffold allows for the creation of molecules with tailored properties, making it a valuable asset in drug discovery efforts.
In conclusion, tert-butyl (3-aminopropyl)carbamate (CAS No. 75178-96-0) is a multifaceted compound with significant potential in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable intermediate in the synthesis of bioactive molecules. Recent research has highlighted its role in developing novel drugs, particularly protease inhibitors and chiral compounds. The efficient synthesis and diverse applications of this compound underscore its importance as a building block in modern drug discovery and development.
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